molecular formula C22H20N4O2 B2483761 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 946308-03-8

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2483761
CAS No.: 946308-03-8
M. Wt: 372.428
InChI Key: NWCQBZPZBQGNCS-UHFFFAOYSA-N
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Description

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 3-methylbenzoyl group, an oxazole ring, and a phenyl group

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-piperazin-1-yl)-2-aryloxazoles
  • 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles

Uniqueness

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with an oxazole and phenyl group makes it a versatile compound for various research applications .

Biological Activity

The compound 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for drug development.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure features a piperazine ring, which is known for its versatility in pharmacological applications. The presence of the oxazole moiety further enhances its potential as a bioactive agent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for Alzheimer's disease management .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This was demonstrated through DPPH radical scavenging assays where it showed significant radical scavenging activity .

Biological Activity and Case Studies

Recent studies have elucidated the biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound demonstrated IC50 values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy. Preliminary results indicate that it may exhibit significant activity against both bacterial and fungal strains, making it a candidate for further development in infectious disease treatment.
  • Neuroprotective Effects :
    • Research has indicated that the compound can protect neuronal cells from oxidative damage. In vivo studies involving scopolamine-treated mice demonstrated that treatment with this compound led to reduced levels of malondialdehyde (MDA), a marker of oxidative stress .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerIC50 values between 7.9 - 92 µM
AntimicrobialSignificant activity against bacteria and fungi
AntioxidantHigh radical scavenging activity
NeuroprotectiveReduced MDA levels in scopolamine model
MechanismDescriptionReference
Enzyme InhibitionInhibits AChE, relevant for Alzheimer's treatment
Antioxidant ActionScavenges free radicals, reducing oxidative stress

Properties

IUPAC Name

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-6-5-9-18(14-16)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(28-22)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQBZPZBQGNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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